2-(Dodecylsulfinyl)ethanol
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Overview
Description
2-(Dodecylsulfinyl)ethanol is an organic compound with the chemical formula C14H30O2S and a molecular weight of 262.45 g/mol . It is also known by its systematic name, Ethanol, 2-(dodecylsulfinyl)- . This compound is characterized by the presence of a sulfinyl group attached to a dodecyl chain and an ethanol moiety. It is commonly used in various industrial and research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Dodecylsulfinyl)ethanol typically involves the oxidation of dodecyl sulfide to dodecyl sulfoxide, followed by the reaction with ethylene oxide to introduce the ethanol moiety . The reaction conditions often include the use of oxidizing agents such as hydrogen peroxide or peracids for the oxidation step, and the reaction with ethylene oxide is usually carried out under controlled temperature and pressure conditions to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to optimize efficiency and scalability. The use of catalysts and advanced oxidation techniques can further enhance the production process, ensuring consistent quality and reducing production costs .
Chemical Reactions Analysis
Types of Reactions
2-(Dodecylsulfinyl)ethanol undergoes various chemical reactions, including:
Reduction: The sulfinyl group can be reduced back to a sulfide using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl group in the ethanol moiety can participate in substitution reactions, forming esters or ethers.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Acid chlorides for esterification, alkyl halides for etherification.
Major Products Formed
Oxidation: Formation of dodecyl sulfone.
Reduction: Formation of dodecyl sulfide.
Substitution: Formation of esters or ethers depending on the reagents used.
Scientific Research Applications
2-(Dodecylsulfinyl)ethanol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(Dodecylsulfinyl)ethanol is primarily related to its surfactant properties. The compound can reduce surface tension and form micelles, which can encapsulate hydrophobic molecules. This property is particularly useful in drug delivery systems, where the compound can enhance the solubility and bioavailability of hydrophobic drugs . Additionally, the sulfinyl group can interact with various molecular targets, including enzymes and receptors, modulating their activity and function .
Comparison with Similar Compounds
Similar Compounds
Dodecyl Sulfide: Lacks the ethanol moiety and has different chemical properties.
Dodecyl Sulfone: Contains a sulfone group instead of a sulfinyl group, leading to different reactivity and applications.
2-(Dodecylthio)ethanol: Contains a sulfide group instead of a sulfinyl group, affecting its chemical behavior
Uniqueness
2-(Dodecylsulfinyl)ethanol is unique due to the presence of both a sulfinyl group and an ethanol moiety. This combination imparts distinct surfactant properties and reactivity, making it valuable in various applications where other similar compounds may not be as effective .
Properties
CAS No. |
20413-40-5 |
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Molecular Formula |
C14H30O2S |
Molecular Weight |
262.45 g/mol |
IUPAC Name |
2-dodecylsulfinylethanol |
InChI |
InChI=1S/C14H30O2S/c1-2-3-4-5-6-7-8-9-10-11-13-17(16)14-12-15/h15H,2-14H2,1H3 |
InChI Key |
MFWFLYVQFMEYJO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCS(=O)CCO |
Origin of Product |
United States |
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